molecular formula C26H51N3O5 B1678348 Palmitoyl lysylthreonine CAS No. 911813-90-6

Palmitoyl lysylthreonine

Cat. No. B1678348
M. Wt: 485.7 g/mol
InChI Key: FGSPQNZCLMWQAS-GPXNEJASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl lysylthreonine is a molecule with the formula C26H51N3O5 . It is also known as Palmitoyl Dipeptide-7 . It is the shortest matrikine lipo-peptide with anti-aging action that repeats the part of the sequence (palmitoyl-lysine-threonine) of the famous Matrixyl™ pentapeptide (Pal-KTTKS) and exhibits similar properties, boosting extracellular matrix (ECM) components production (especially collagen) by fibroblasts .


Synthesis Analysis

Palmitoylation is a two-step process: (1) auto-palmitoylation reaction where the cysteine residue in DHHC motif binds with palmitoyl-CoA; (2) acyl transfer reaction where the palmitoyl group is transferred from DHHCs to cysteine residues of a protein substrate .


Molecular Structure Analysis

The molecular structure of Palmitoyl lysylthreonine is defined by its molecular formula C26H51N3O5 . It has an average mass of 485.700 Da and a monoisotopic mass of 485.382874 Da .


Chemical Reactions Analysis

Palmitoylation is a form of protein fatty acylation that is emerging as a critical regulatory modification for multiple aspects of cellular interactions and signaling . It involves the reversible post-translational addition of a fatty acyl chain—a 16-carbon palmitate acid—to the specific cysteine residues on target proteins .


Physical And Chemical Properties Analysis

Palmitoyl lysylthreonine has a molecular formula of C26H51N3O5, an average mass of 485.700 Da, and a monoisotopic mass of 485.382874 Da .

Future Directions

Research has underscored the critical role of dysregulated palmitoylation in tumorigenesis and the response to immunotherapy, mediated through classical cancer-related pathways and immune cell infiltration . Targeting palmitoylation is being explored as a novel therapeutic approach for treating human immunologic diseases .

properties

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)/t21-,22+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSPQNZCLMWQAS-GPXNEJASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238438
Record name Palmitoyl dipeptide-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl lysylthreonine

CAS RN

911813-90-6
Record name Palmitoyl dipeptide-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911813906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl dipeptide-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL LYSYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF843U5C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyl lysylthreonine
Reactant of Route 2
Reactant of Route 2
Palmitoyl lysylthreonine
Reactant of Route 3
Palmitoyl lysylthreonine
Reactant of Route 4
Reactant of Route 4
Palmitoyl lysylthreonine
Reactant of Route 5
Palmitoyl lysylthreonine
Reactant of Route 6
Palmitoyl lysylthreonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.